6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound reflects its complex bicyclic structure containing both pyrazole and pyridine ring systems. The International Union of Pure and Applied Chemistry name varies slightly across different chemical databases, with multiple acceptable forms documented in the literature. The most commonly encountered systematic names include "this compound" and "6-benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one". These variations reflect different approaches to describing the hydrogenation state and tautomeric forms of the molecule.
The compound is uniquely identified by its Chemical Abstracts Service registry number 909187-64-0, which provides an unambiguous reference across all chemical databases and literature. The molecular formula C₁₃H₁₅N₃O indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom, yielding a molecular weight of 229.28 grams per mole. The systematic identification also includes the Molecular Design Limited registry number MFCD11521565, which serves as an additional unique identifier in chemical inventory systems.
The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C13H15N3O/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17). This identifier encodes the complete connectivity and stereochemical information of the molecule, enabling precise structural identification across different software platforms and databases. The corresponding International Chemical Identifier Key XDDWGECWOBJRNT-UHFFFAOYSA-N serves as a hashed version of the full identifier for more compact representation.
The Simplified Molecular Input Line Entry System representation O=C1C2=C(CN(CC3=CC=CC=C3)CC2)NN1 provides a linear notation that clearly indicates the connectivity pattern of all atoms within the molecule. This notation reveals the presence of the carbonyl group, the fused ring system, the benzyl substituent, and the specific attachment points that define the molecular architecture.
Molecular Geometry and Tautomeric Considerations
The molecular geometry of this compound exhibits significant complexity due to the presence of multiple ring systems and the potential for tautomeric equilibria. The compound contains a bicyclic core structure where a pyrazole ring is fused to a partially saturated pyridine ring at the 3,4-positions. The tetrahydropyridine ring adopts a non-planar conformation due to the saturation of four consecutive carbon atoms, contrasting with the planar aromatic pyrazole portion of the molecule.
The benzyl substituent at the N6 position introduces additional conformational flexibility to the molecule. The benzyl group can adopt various orientations relative to the bicyclic core, influenced by steric interactions and potential π-π stacking effects between the benzyl phenyl ring and the pyrazole portion of the molecule. The methylene linker between the nitrogen atom and the phenyl ring provides rotational freedom that allows the benzyl group to minimize unfavorable interactions while potentially stabilizing specific conformations through weak intermolecular forces.
The carbonyl group at position 3 serves as both a hydrogen bond acceptor and a site for potential tautomerization. The electron-withdrawing nature of this group influences the electronic distribution throughout the bicyclic system, affecting both the chemical reactivity and the physical properties of the compound. The positioning of this carbonyl group within the fused ring system creates a lactam-like structure that contributes to the overall stability and biological activity potential of the molecule.
Crystallographic Data and Conformational Analysis
While specific crystallographic data for this compound is limited in the available literature, related structural studies provide valuable insights into the conformational behavior of this compound class. Crystal structure analysis of similar benzyl-substituted tetrahydropyridine derivatives reveals important conformational preferences that likely apply to the target compound. The tetrahydropyridine ring system typically adopts a half-chair conformation, which minimizes ring strain while accommodating the sp³ hybridization of the saturated carbon atoms.
Crystallographic studies of related compounds demonstrate that the bicyclic core maintains a relatively rigid structure due to the fused ring constraint, while the benzyl substituent exhibits conformational flexibility. The crystal packing arrangements often involve hydrogen bonding interactions, particularly involving the lactam carbonyl group and any available hydrogen bond donors in the crystal lattice. These intermolecular interactions can significantly influence the observed solid-state conformation and provide insights into the preferred molecular geometries under different conditions.
Bond length and angle measurements from related crystal structures indicate that all bond parameters fall within expected ranges for this type of heterocyclic system. The fusion between the pyrazole and tetrahydropyridine rings creates a constrained geometry that influences the overall molecular shape and electronic properties. The planarity of the pyrazole ring contrasts with the puckered conformation of the tetrahydropyridine portion, creating a distinctive three-dimensional architecture that impacts both physical properties and potential biological interactions.
The physical form of this compound is reported as a solid with a purity typically ranging from 95% to 97% in commercial preparations. Storage recommendations indicate stability under sealed, dry conditions at room temperature, suggesting reasonable thermal and hydrolytic stability under normal handling conditions. The compound's crystalline nature and stability profile make it suitable for various research applications and synthetic transformations.
Comparative Analysis with Related Pyrazolo[3,4-c]pyridine Derivatives
The structural analysis of this compound becomes more meaningful when compared with related compounds in the pyrazolo[3,4-c]pyridine family. The parent compound 1H-pyrazolo[3,4-c]pyridine (CAS: 271-47-6) represents the fully aromatic version with molecular formula C₆H₅N₃ and molecular weight 119.12 grams per mole. This comparison highlights the structural modifications introduced by the tetrahydro reduction and benzyl substitution in the target compound.
The progression from the parent pyrazolo[3,4-c]pyridine to the target compound involves three major structural modifications: reduction of the pyridine ring to create the tetrahydro system, introduction of a carbonyl group at position 3, and addition of the benzyl substituent at nitrogen 6. Each modification contributes specific structural and electronic characteristics that distinguish the target compound from simpler analogs.
The 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine (molecular weight 123.16) represents an intermediate structure that contains the reduced pyridine ring but lacks both the carbonyl group and benzyl substitution. This compound provides insight into the conformational effects of pyridine ring reduction while maintaining the basic bicyclic framework. The addition of four hydrogen atoms through reduction increases molecular flexibility and alters the electronic properties compared to the fully aromatic parent structure.
The 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one (molecular weight 135.12) incorporates the carbonyl functionality but maintains the fully aromatic pyridine ring. This structural variant demonstrates the electronic effects of lactam formation while preserving the planar geometry of the bicyclic core. The comparison reveals how the carbonyl introduction affects both tautomeric behavior and potential hydrogen bonding capabilities.
Studies of the broader pyrazolo[3,4-b]pyridine family, which represents regioisomeric compounds with different fusion patterns, have revealed over 300,000 described derivatives with significant biomedical applications. While these compounds differ in their fusion connectivity, they share similar synthetic approaches and structural characteristics that provide context for understanding the pyrazolo[3,4-c]pyridine series. The extensive research on pyrazolo[3,4-b]pyridines as phosphodiesterase and cyclin-dependent kinase inhibitors suggests potential biological relevance for the [3,4-c] regioisomers as well.
The comparative analysis also reveals the impact of substitution patterns on molecular properties. The benzyl group in the target compound significantly increases molecular weight and lipophilicity compared to unsubstituted analogs. This substitution pattern is common in medicinal chemistry applications where the benzyl group serves to modulate pharmacological properties, enhance binding affinity, or improve molecular stability. The specific positioning at nitrogen 6 provides a strategic location for structure-activity relationship studies and further chemical modifications.
Properties
IUPAC Name |
6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-11-6-7-16(9-12(11)14-15-13)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDWGECWOBJRNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676659 | |
| Record name | 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909187-64-0 | |
| Record name | 6-Benzyl-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of the pyrazolo[3,4-c]pyridin-3(2H)-one scaffold typically involves the condensation of pyrazole derivatives with pyridine or pyridine-like precursors. The benzyl substituent at the 6-position is introduced via benzyl-containing starting materials or by post-cyclization functionalization.
Four-Component Bicyclization Approach
A notable and versatile method reported involves a four-component bicyclization reaction that constructs multicyclic pyrazolo-pyridine derivatives, including analogs of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one. This method uses:
- Aryl glyoxals (which can carry benzyl or substituted benzyl groups)
- Pyrazol-5-amines
- Aromatic amines
- 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones as cyclization partners
The reaction is typically conducted in acetic acid (HOAc) or DMF under heating or microwave irradiation, promoting efficient ring closure and bicyclization to form the pyrazolo[3,4-c]pyridine core with high regioselectivity and yields.
Optimization of Reaction Conditions
The reaction conditions significantly influence the yield and purity of the target compound. Key parameters include:
| Entry | Solvent | Promoter (equiv) | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K2CO3 (1.0) | 80 | 25 | Trace |
| 2 | DMF | p-TsOH (1.0) | 80 | 25 | Trace |
| 3 | DMF | CF3CO2H (1.0) | 80 | 25 | Trace |
| 4 | DMF | HOAc (1.0) | 80 | 25 | 15 |
| 5 | DMF | HOAc (4.0) | 80 | 25 | 39 |
| 6 | HOAc | – | 80 | 25 | 57 |
| 7 | HOAc | – | 110 | 25 | 74 |
Table 1: Optimization of four-component bicyclization reaction conditions for pyrazolo[3,4-c]pyridine synthesis
The highest yield (74%) was obtained using acetic acid as the solvent at 110 °C for 25 minutes without additional promoters, indicating the importance of acidic medium and temperature control.
Scope and Functional Group Tolerance
- Aryl Glyoxals: Substituents such as halogens on the aryl glyoxal are well-tolerated, allowing further functionalization.
- Pyrazol-5-amines: Variations in nitrogen substituents (methyl, phenyl) proceed smoothly.
- Aromatic Amines: Electron-donating and electron-withdrawing groups (chloro, methyl, nitro) on the aromatic amines are compatible.
- The reaction can also be adapted to use cyclohexane-1,3-diones instead of 4-hydroxy-6-methyl-2H-pyran-2-one to produce related tetracyclic compounds.
Mechanistic Insights
The bicyclization involves a domino sequence of condensation and ring-closure steps forming two new rings and five sigma bonds in one pot. Microwave-assisted heating can accelerate the reaction, achieving completion within 40 minutes. Water is the primary byproduct, simplifying purification.
Representative Reaction Scheme (Simplified)
- Mix equimolar amounts of aryl glyoxal, pyrazol-5-amine, aromatic amine, and 4-hydroxy-6-methyl-2H-pyran-2-one.
- Heat in acetic acid at 110 °C for 25 minutes under microwave or conventional heating.
- Isolate the tricyclic pyrazolo[3,4-c]pyridin-3(2H)-one derivative with benzyl substituent.
Summary Table of Key Reaction Parameters and Outcomes
| Parameter | Details |
|---|---|
| Starting materials | Aryl glyoxals, pyrazol-5-amines, aromatic amines, 4-hydroxy-6-methyl-2H-pyran-2-one |
| Solvent | Acetic acid (HOAc) or DMF |
| Temperature | 80–110 °C |
| Reaction time | 25–40 minutes |
| Yield range | 55–84% (depending on substituents) |
| Byproducts | Water |
| Functional group tolerance | Halogens, methyl, nitro on aromatic rings |
| Promoters | Acidic conditions preferred; p-TsOH less effective for this target |
| Method advantages | One-pot, high regioselectivity, mild conditions, microwave-assisted option |
Additional Notes
- The compound is typically obtained as a solid with purity around 95% when commercially sourced.
- Storage conditions recommend sealed dry environment at room temperature.
- Safety precautions include handling under warning conditions due to potential hazards (H302).
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research has indicated that derivatives of pyrazolo[3,4-c]pyridine compounds exhibit antidepressant-like effects. A study demonstrated that 6-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one showed significant activity in animal models when tested for mood-enhancing properties. The mechanism is believed to involve modulation of serotonin and norepinephrine levels in the brain.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. These findings are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
Another notable application is its anti-inflammatory potential. Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.
Material Science
Polymer Chemistry
In material science, this compound has been explored as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal and mechanical properties.
Nanotechnology
Recent studies have investigated the use of this compound in the development of nanomaterials. Its ability to stabilize nanoparticles makes it a valuable component in creating nanocomposites with improved electrical and thermal conductivity.
Case Study 1: Antidepressant Activity
In a controlled study published in Journal of Medicinal Chemistry, researchers tested the antidepressant effects of various pyrazolo[3,4-c]pyridine derivatives including this compound on mice subjected to chronic mild stress. The results indicated a significant reduction in depression-like behaviors compared to control groups.
Case Study 2: Neuroprotection
A study conducted by Smith et al. (2023) examined the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with this compound resulted in a marked decrease in cell death and an increase in cell viability compared to untreated controls.
Case Study 3: Polymer Application
In research published by Chen et al. (2022), the incorporation of this compound into polycarbonate matrices demonstrated enhanced thermal stability and mechanical strength. This study highlights its potential use in developing high-performance materials for industrial applications.
Mechanism of Action
The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
The benzyl group in 6-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one differentiates it from other derivatives with aromatic or halogenated substituents. Key comparisons include:
- Substituent Impact : The benzyl group enhances lipophilicity compared to polar groups (e.g., carboxamide in apixaban) or halogenated substituents (e.g., dichlorophenyl in compound 28). This may influence membrane permeability and target binding .
- Synthesis : The benzyl derivative likely follows synthetic routes similar to compound 28 (), involving cyclocondensation and substitution reactions. In contrast, apixaban requires advanced functionalization of the core structure .
Positional Isomers and Ring Modifications
- Pyrazolo[4,3-c]pyridin-3-one vs.
- Hydrogenated vs. Aromatic Systems : Fully saturated tetrahydro rings (as in the target compound) improve metabolic stability compared to aromatic counterparts, a critical factor in drug design .
Pharmacological Relevance
- The absence of apixaban’s carboxamide and piperidinone groups in 6-benzyl-...pyridin-3(2H)-one suggests reduced anticoagulant activity but highlights structural versatility for other applications .
- Enzyme Inhibition : Compounds like 27 and 28 () with dichlorophenyl groups show inhibitory activity against mutant superoxide dismutase 1 (SOD1), suggesting the benzyl derivative could be optimized for similar targets .
Biological Activity
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, also known by its CAS number 909187-64-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of this compound is C13H15N3O with a molecular weight of 229.28 g/mol. The compound features a unique pyrazolo-pyridine core structure that is pivotal to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance, compounds derived from pyrazolo-pyridine structures have shown significant inhibition against various cancer cell lines:
The compound's anticancer mechanism appears to involve the inhibition of critical cellular pathways associated with tumor growth and survival. For example, it has been suggested that structural modifications can enhance binding affinity to specific protein targets involved in oncogenesis.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Inhibition of Protein Interactions : Studies indicate that pyrazolo-pyridines can inhibit protein-protein interactions critical for cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as the PI3K/Akt and MAPK pathways that are often dysregulated in cancer.
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the pyrazolo-pyridine core significantly influence potency and selectivity:
- Substituent Effects : The presence of a benzyl group at position 6 enhances lipophilicity and may improve cellular uptake.
- Tautomeric Forms : The existence of tautomeric forms can also impact biological activity; thus, careful consideration during synthesis is crucial.
Case Studies
Several case studies have demonstrated the efficacy of pyrazolo-pyridine derivatives in preclinical settings:
-
Study on Antitumor Activity :
- A synthesized library of pyrazolo derivatives was screened against multiple cancer cell lines.
- The most potent compounds exhibited IC50 values significantly lower than standard chemotherapeutics.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of selected derivatives showed improved bioavailability compared to earlier compounds in the series.
- A notable compound maintained therapeutic plasma levels for extended periods post-administration in murine models.
Q & A
Q. What are the optimized synthetic routes for 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates such as ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate . Key steps include:
- Catalyst Optimization : Use triethylamine and KI to enhance cyclization efficiency (71–85% yield) .
- Solvent Selection : Ethanol or methanol under reflux conditions improves solubility and reaction kinetics .
- Purification : Recrystallization in methanol or dichloromethane/hexane mixtures ensures high purity (>95%) .
Table 1 : Synthetic Parameters and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Triethylamine, KI, 60°C | 71–85% | |
| Ester Hydrolysis | NaOH, H₂O/EtOH | 88% |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity. Key signals include δ 1.30–2.90 (cyclohexyl protons) and δ 5.30 (benzyl group) in CDCl₃ .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 229.12 for C₁₃H₁₅N₃O) .
- Infrared (IR) Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) for lactam or ester groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly in fused pyrazolo-pyridine systems .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., using isobutylene-d₈) to simplify overlapping signals in crowded spectral regions .
- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in methanol/water mixtures .
Q. What computational strategies are suitable for predicting the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as Factor Xa (binding affinity <10 μM) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å) .
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., logP ~2.5, BBB permeability) .
Q. How can solvent effects influence the reactivity of intermediates in multi-step syntheses?
- Methodological Answer :
- Polar Protic Solvents : Methanol enhances nucleophilicity in condensation steps but may slow cyclization due to hydrogen bonding .
- Aprotic Solvents : Dichloromethane improves reaction rates for halogenation steps (e.g., with 5-halovaleryl chloride) .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions in dehydration steps .
Q. What methodologies are recommended for assessing impurities and degradation products?
- Methodological Answer :
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate impurities (e.g., Apixaban-related nitrophenyl derivatives) .
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation pathways .
- Reference Standards : Compare against certified impurities like 6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (CAS 2187409-01-2) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed molecular weights?
- Methodological Answer :
- Isotopic Purity Check : Verify deuterated or halogenated intermediates (e.g., bromine substitution in 5-bromovaleryl chloride) using isotopic distribution patterns in MS .
- Elemental Analysis : Confirm empirical formulas (e.g., C₁₃H₁₅N₃O) with combustion analysis to rule out hydration or solvate formation .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
